molecular formula C25H28N2O3S B289400 N-{6-TERT-BUTYL-3-[(2-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE

N-{6-TERT-BUTYL-3-[(2-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE

Cat. No.: B289400
M. Wt: 436.6 g/mol
InChI Key: VIPFMFLAEIWKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{6-TERT-BUTYL-3-[(2-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a furan ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-TERT-BUTYL-3-[(2-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiophene core. This is followed by the introduction of the furan ring and the tert-butyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-{6-TERT-BUTYL-3-[(2-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-{6-TERT-BUTYL-3-[(2-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{6-TERT-BUTYL-3-[(2-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{6-TERT-BUTYL-3-[(2-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide: This compound has a similar structure but with a different position of the toluidinocarbonyl group.

    tert-Butyl N-hydroxycarbamate: This compound has a tert-butyl group and a carbamate functional group, making it structurally related but with different properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C25H28N2O3S

Molecular Weight

436.6 g/mol

IUPAC Name

N-[6-tert-butyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C25H28N2O3S/c1-15-8-5-6-9-18(15)26-23(29)21-17-12-11-16(25(2,3)4)14-20(17)31-24(21)27-22(28)19-10-7-13-30-19/h5-10,13,16H,11-12,14H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

VIPFMFLAEIWKFB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CO4

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CO4

Origin of Product

United States

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